molecular formula C16H20N2O4 B5294641 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5294641
M. Wt: 304.34 g/mol
InChI Key: OHLOYTHHXKIVBW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring fused with a pyrrolidine ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The benzodioxin and pyrrolidine rings are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, Amino derivatives

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(pentylamino)pyrrolidine-3-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(methylamino)pyrrolidine-3-carboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group, for example, may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(2)18-9-11(7-15(18)19)16(20)17-12-3-4-13-14(8-12)22-6-5-21-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOYTHHXKIVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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